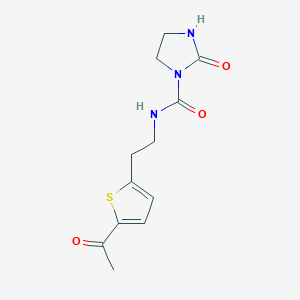
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds similar to the one , has been reported in scientific literature . The Gewald synthesis is one method used for the synthesis of thiophene derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, MS, and 1H-NMR . These compounds contain multiple bonds, aromatic bonds, and five-membered rings .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in the context of their potential as antiviral agents . The indole nucleus, which is present in many bioactive aromatic compounds, is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the molecular weight and formula of a similar compound, “N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanesulfonamide”, have been reported.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Imidazolidine derivatives have been synthesized through various methods, providing insights into their chemical properties and potential applications in drug development. For instance, alternative syntheses of the antitumor drug temozolomide, avoiding the use of hazardous reagents, have been explored to improve safety and efficiency in drug production (Wang, Stevens, & Thomson, 1994).
Antimicrobial Activities
- Novel imidazolidine and imidazothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting potential applications in combating microbial infections. These compounds have shown varying degrees of antimicrobial efficacy, highlighting their relevance in the development of new antimicrobial agents (Magd El-Din et al., 2007).
Anticancer Activities
- Research has also focused on the synthesis and evaluation of imidazolidine derivatives for anticancer activities. These studies have led to the identification of compounds with potential efficacy against various cancer cell lines, contributing to the search for novel anticancer agents. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their in vitro cytotoxicity, showing promising anticancer properties (Atta & Abdel‐Latif, 2021).
Analytical and Material Science Applications
- Imidazolidine derivatives have been studied in the context of materials science and analytical chemistry, including their use as corrosion inhibitors. The electrochemical behavior of these compounds suggests their potential utility in protecting metals against corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Cruz et al., 2004).
Safety and Hazards
The safety and hazards associated with similar compounds are typically provided in the form of signal words, hazard statements, and precautionary statements . For instance, “5-Acetylthiophene-2-carboxylic acid”, a related compound, has a signal word of “Warning” and hazard statements including "H315-H319-H335" .
Wirkmechanismus
Target of Action
The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
The specific mode of action of This compound Based on the behavior of related compounds, it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to possess various biological activities, affecting a range of pathways
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring is known to exhibit antimicrobial, antioxidant, and anticancer activities . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been observed to enhance antioxidant defenses in cells, thereby protecting them from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. It also activates certain transcription factors, leading to changes in gene expression that promote cell survival and stress responses . The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent activation of stress response pathways and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its biological effects .
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(16)10-3-2-9(19-10)4-5-13-11(17)15-7-6-14-12(15)18/h2-3H,4-7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSQCHYWVOOPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)

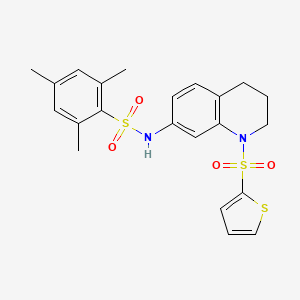
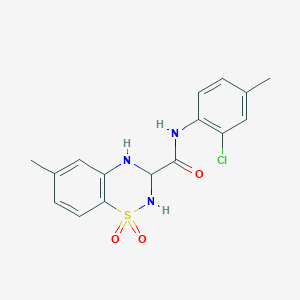
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
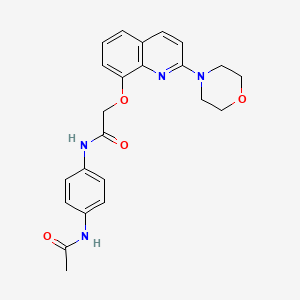

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)

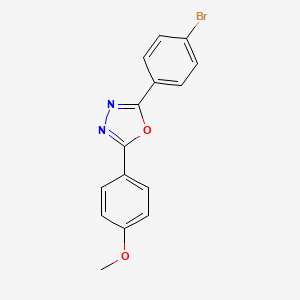
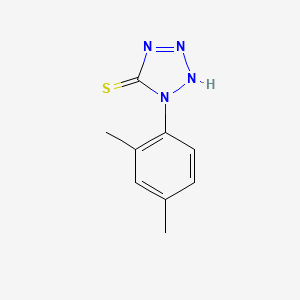

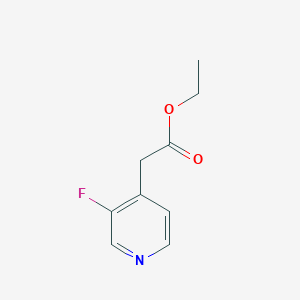
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2612629.png)
